Home > Products > Building Blocks P17897 > Ethyl 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate
Ethyl 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate - 951884-22-3

Ethyl 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate

Catalog Number: EVT-363255
CAS Number: 951884-22-3
Molecular Formula: C10H8BrClN2O2
Molecular Weight: 303.54 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ethyl 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate is a complex organic compound that belongs to the class of imidazo-pyridine derivatives. This compound features a unique combination of halogen and carboxylate functionalities, which contribute to its chemical reactivity and potential applications in various fields such as medicinal chemistry and material sciences.

Source

The compound can be synthesized through various organic synthesis methods, which typically involve the introduction of halogen atoms into the imidazo-pyridine framework. The specific pathways for its synthesis are crucial for determining its purity and yield.

Classification

Ethyl 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. It is also categorized under halogenated compounds owing to the presence of bromine and chlorine substituents.

Synthesis Analysis

Methods

The synthesis of Ethyl 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate typically involves multi-step reactions:

  1. Formation of Imidazo-Pyridine Framework: This can be achieved through cyclization reactions involving appropriate precursors such as pyridine derivatives and imidazole.
  2. Halogenation: The introduction of bromine and chlorine can be performed using halogenating agents like phosphorus tribromide for bromination and thionyl chloride for chlorination.
  3. Esterification: The final step involves the esterification of the carboxylic acid derivative with ethanol to form the ethyl ester.

Technical Details

The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and minimize by-products. Characterization techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound.

Molecular Structure Analysis

Structure

Ethyl 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate has a complex molecular structure characterized by:

  • An imidazo-pyridine core
  • A carboxylate ester functional group
  • Bromine and chlorine substituents at specific positions on the ring

Data

The molecular formula is C11H9BrClN3O2C_{11}H_{9}BrClN_{3}O_{2}, with a molecular weight of approximately 318.56 g/mol. The structural representation can be visualized using molecular modeling software to understand its three-dimensional conformation.

Chemical Reactions Analysis

Reactions

Ethyl 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate is reactive due to its halogen substituents, which can participate in nucleophilic substitution reactions.

  1. Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or alcohols under suitable conditions.
  2. Electrophilic Aromatic Substitution: The compound may undergo electrophilic substitution reactions on the aromatic ring, allowing for further functionalization.

Technical Details

These reactions are typically carried out in polar aprotic solvents to facilitate nucleophilic attack while minimizing side reactions. Reaction kinetics can be studied using chromatography techniques.

Mechanism of Action

Process

The mechanism of action for Ethyl 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate primarily revolves around its ability to interact with biological targets due to its electrophilic nature.

  1. Target Interaction: The halogen atoms can enhance the compound's lipophilicity, allowing it to penetrate biological membranes more effectively.
  2. Biochemical Pathways: Once inside a biological system, it may interact with enzymes or receptors, potentially leading to therapeutic effects or toxicity depending on the context of use.

Data

Studies have shown that similar compounds exhibit varying degrees of biological activity based on their structural modifications, emphasizing the importance of detailed mechanistic studies.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents like dichloromethane but may have limited solubility in water due to its hydrophobic nature.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose upon prolonged exposure to light or heat.
  • Reactivity: Reacts readily with nucleophiles due to the presence of halogen substituents.

Relevant data on melting point, boiling point, and spectral characteristics can be gathered from experimental studies or databases like PubChem.

Applications

Ethyl 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate has potential applications in:

  1. Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting specific diseases or conditions.
  2. Material Science: In the synthesis of novel materials with unique electronic or optical properties due to its heterocyclic structure.
  3. Agricultural Chemistry: Potential use in developing agrochemicals that can act as pesticides or herbicides based on their biological activity profiles.
Introduction to Ethyl 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate in Contemporary Medicinal Chemistry

Ethyl 8-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate (molecular formula: C₁₀H₈BrClN₂O₂; CAS RN: 1597771-07-7) represents a strategically halogenated derivative within the imidazo[1,2-a]pyridine chemical class. This compound features a crystallographically defined bicyclic core incorporating bromine and chlorine substituents at the C8 and C6 positions, respectively, along with an ethyl ester group at C2. Its structural complexity enables multifaceted binding with biological targets, while the halogen atoms serve as synthetic handles for further derivatization via cross-coupling reactions [10]. The compound's significance stems from its role as a versatile synthetic intermediate for generating pharmacologically active molecules targeting globally prevalent diseases, including tuberculosis and various cancers [5].

Table 1: Key Identifiers of Ethyl 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate

PropertyValue
Systematic NameEthyl 8-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate
CAS Registry Number1597771-07-7
Molecular FormulaC₁₀H₈BrClN₂O₂
Molecular Weight303.54 g/mol
SMILESO=C(C1=CN=C2C(Br)=CC(Cl)=CN21)OCC
InChIKeyFOHQDZNEJCDSSN-UHFFFAOYSA-N
Key SubstituentsBromo (C8), Chloro (C6), Ethoxycarbonyl (C2)

Role as a Privileged Scaffold in Heterocyclic Drug Discovery

The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its intrinsic capacity for diverse target interactions and favorable pharmacokinetic optimization. This bicyclic system combines the electronic properties of an electron-rich imidazole ring fused with a pyridine moiety, facilitating hydrogen bonding, π-π stacking, and dipole-dipole interactions with biological macromolecules [9]. Ethyl 8-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate exemplifies this versatility, as its C2 ester group is readily hydrolyzed to carboxylic acid (CAS: 1000017-98-0) for amide bond formation, while the C6 chlorine and C8 bromine enable site-selective metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to install complex pharmacophores [4] [6]. This synthetic tractability underpins its utility in generating targeted libraries against diseases with high unmet medical need.

Structural modifications at the C2, C6, and C8 positions profoundly influence bioactivity:

  • C2 (Ethoxycarbonyl/Carboxylic Acid/Amide): Serves as a hydrogen bond acceptor or donor. Conversion to amides, particularly cyclic amines (morpholine, piperazine), enhances target affinity and solubility in antitubercular and anticancer analogs [5].
  • C6 (Chloro): Acts as a hydrogen bond acceptor and enables cross-coupling to introduce aryl, heteroaryl, or amino groups critical for potency against resistant bacterial strains [9].
  • C8 (Bromo): Primarily utilized for Suzuki couplings with aryl/heteroaryl boronic acids, expanding molecular diversity for structure-activity relationship (SAR) exploration in oncology targets like PI3Kα [5].

Table 2: Strategic Modifications Enabled by Ethyl 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate

PositionReactive HandleCommon TransformationsBiological Impact
C2Ethyl EsterHydrolysis → Carboxylic acid; AmidationEnhances hydrogen bonding capacity; Improves solubility via polar amides
C6ChloroNucleophilic substitution; Pd-catalyzed aminationIntroduces basic amines for target engagement; Modulates log P
C8BromoSuzuki-Miyaura cross-couplingIncorporates aromatic/hydrophobic groups for potency & selectivity

Historical Context and Emergence in Antibacterial and Anticancer Research

This compound emerged as a pivotal intermediate during the resurgence of fused heterocycle research in early 2000s antibacterial and anticancer programs. Its significance grew concurrently with the identification of imidazo[1,2-a]pyridines as potent inhibitors of Mycobacterium tuberculosis (Mtb) growth, particularly against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. Researchers leveraged the C8 bromo and C6 chloro substituents to synthesize derivatives targeting the cytochrome bc₁ complex (QcrB subunit), a crucial component of the mycobacterial electron transport chain essential for ATP synthesis. Ethyl 8-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate served as the precursor to advanced leads exhibiting nanomolar MIC₉₀ values (MIC resulting in 90% growth inhibition) against Mtb, often retaining potency in non-replicating bacterial states—a key challenge in TB therapy .

Simultaneously, anticancer drug discovery exploited this scaffold for inhibiting phosphoinositide 3-kinase alpha (PI3Kα), a frequently mutated oncogenic driver. The C8 bromo position allowed systematic installation of substituted aryl and heteroaryl groups via Suzuki coupling, optimizing affinity for the PI3Kα ATP-binding pocket. This yielded compounds like 35 (referenced in [5]), where a C8-(3-fluorophenyl) group combined with a C2-morpholinyl amide demonstrated nanomolar PI3Kα inhibition (98.6% inhibition at 10 μM) and potent antiproliferative activity in PI3Kα-addicted cancer cell lines. The halogen handles enabled rapid SAR exploration critical for overcoming limitations of earlier leads like PIK-75 (which contained a metabolically labile sulfonohydrazide group) [5].

Table 3: Key Research Focus Areas Enabled by This Compound

Therapeutic AreaMolecular TargetDerivatives SynthesizedReported Outcomes
TuberculosisCytochrome bc₁ (QcrB)C2 Amides; C6/C8 Biaryl ethers & aminesMIC₉₀ ≤ 0.006 μM vs Mtb H37Rv; Activity vs MDR/XDR-TB
Oncology (Solid Tumors)PI3KαC2 Cyclic amides; C8 Aryl/Heteroaryl groupsPI3Kα IC₅₀ in nM range; Cell cycle arrest & apoptosis [5]
Kinase InhibitionUndisclosed KinasesC2-C8 Diversified librariesScreening hits for lead generation [9]

Properties

CAS Number

951884-22-3

Product Name

Ethyl 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate

IUPAC Name

ethyl 8-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate

Molecular Formula

C10H8BrClN2O2

Molecular Weight

303.54 g/mol

InChI

InChI=1S/C10H8BrClN2O2/c1-2-16-10(15)8-5-14-4-6(12)3-7(11)9(14)13-8/h3-5H,2H2,1H3

InChI Key

FOHQDZNEJCDSSN-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN2C=C(C=C(C2=N1)Br)Cl

Canonical SMILES

CCOC(=O)C1=CN2C=C(C=C(C2=N1)Br)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.